GW9662

Nuclear Receptor Pharmacology PPARγ Selectivity Screening

GW9662 is the gold-standard, irreversible PPARγ antagonist with an IC50 of 3.3 nM, ensuring sustained receptor blockade distinct from reversible agents like BADGE. Essential for establishing PPARγ-specific mechanisms in oncology, adipogenesis, and immunology research. Bulk packaging and worldwide shipping available.

Molecular Formula C13H9ClN2O3
Molecular Weight 276.67 g/mol
CAS No. 22978-25-2
Cat. No. B1672553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGW9662
CAS22978-25-2
Synonyms2-chloro-5-nitrobenzanilide
GW-9662
GW9662
Molecular FormulaC13H9ClN2O3
Molecular Weight276.67 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl
InChIInChI=1S/C13H9ClN2O3/c14-12-7-6-10(16(18)19)8-11(12)13(17)15-9-4-2-1-3-5-9/h1-8H,(H,15,17)
InChIKeyDNTSIBUQMRRYIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility3.1 [ug/mL] (The mean of the results at pH 7.4)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





GW9662 (CAS 22978-25-2): A Selective, Irreversible PPARγ Antagonist for Discerning Research


GW9662 is a synthetic, small-molecule covalent antagonist that targets the ligand-binding domain (LBD) of Peroxisome Proliferator-Activated Receptor gamma (PPARγ). It is chemically defined as 2-Chloro-5-nitro-N-phenylbenzamide. GW9662 is a cornerstone tool compound for studying PPARγ biology and has been extensively characterized for its high potency, irreversible binding mechanism, and functional selectivity, which are critical for distinguishing PPARγ-dependent effects from those of its isoforms, PPARα and PPARδ [1]. The compound's well-defined activity profile, supported by robust cell-free and cell-based assays , makes it an essential reference standard for preclinical research, including studies of metabolism, inflammation, and cancer [2]. For scientists requiring a reliable PPARγ antagonist, GW9662 offers a validated and widely-cited chemical probe for both in vitro and in vivo applications.

Why GW9662 (CAS 22978-25-2) Cannot Be Substituted with Other PPARγ Antagonists in Critical Experiments


Substituting GW9662 with a generic PPARγ antagonist risks introducing critical experimental variability and misinterpretation of results. While compounds like T0070907 or BADGE share the same nominal target, they exhibit distinct binding kinetics, functional activities, and off-target profiles. For instance, T0070907 acts as an inverse agonist, actively repressing basal transcriptional activity, whereas GW9662 is a neutral antagonist that only blocks agonist-induced activity [1]. This fundamental difference in functional pharmacology means that the two compounds cannot be used interchangeably to elucidate PPARγ's role in transcriptional regulation. Furthermore, GW9662's selectivity window over PPARα and PPARδ is quantifiably different from that of T0070907, meaning that at a given concentration, the degree of off-target engagement will differ, confounding data interpretation. Selecting the correct, well-validated tool compound like GW9662 is not a matter of convenience but a necessity for ensuring data reproducibility and making accurate, defensible scientific conclusions.

GW9662 (CAS 22978-25-2) Product-Specific Quantitative Evidence Guide


Superior Potency and Isoform Selectivity of GW9662 vs. T0070907 in Cell-Free Assays

GW9662 exhibits high potency for PPARγ with an IC50 of 3.3 nM in a cell-free assay. While T0070907 is often cited as a more potent PPARγ antagonist (IC50 = 1 nM), this potency advantage is offset by a narrower selectivity window over PPARα and PPARδ. GW9662 demonstrates >1000-fold selectivity for PPARγ over PPARδ, whereas T0070907 is reported to have only >800-fold selectivity . In absolute terms, GW9662's IC50 for PPARδ is 2000 nM, compared to T0070907's IC50 of 1800 nM for the same isoform . This difference, while subtle, may be critical in assays where PPARδ expression is high or where a wider safety margin is required to avoid confounding PPARδ-mediated effects.

Nuclear Receptor Pharmacology PPARγ Selectivity Screening

GW9662 Acts as a Neutral Antagonist, Unlike the Inverse Agonist T0070907

The functional consequence of ligand binding is a key differentiator. GW9662 and T0070907, despite both being covalent ligands, produce distinct effects on PPARγ transcriptional activity. Structural and functional studies have demonstrated that T0070907 acts as an inverse agonist, actively recruiting corepressors and reducing basal transcriptional activity below the unliganded state [1]. In contrast, GW9662 behaves as a neutral antagonist; it binds irreversibly and blocks agonist-induced transcription, but it does not significantly affect basal transcriptional activity on its own [2]. This difference is attributed to a water-mediated hydrogen bond network involving Arg288 that is uniquely established by T0070907's pyridyl group, a feature absent in the phenyl group of GW9662 [1].

Transcriptional Regulation Nuclear Receptor Function Functional Selectivity

Irreversible Binding Mechanism of GW9662 Ensures Sustained PPARγ Antagonism

GW9662's mechanism of action is defined by its irreversible, covalent binding to a conserved cysteine residue (Cys285) in the ligand-binding domain of PPARγ [1]. This property was directly compared to reversible ligands in a study by Leesnitzer et al., which demonstrated that pre-treatment of PPARγ with GW9662 resulted in an irreversible loss of ligand binding as assessed by scintillation proximity assay, whereas binding of a non-covalent ligand was fully reversible [2]. This covalent modification is not exclusive to PPARγ; GW9662 also binds irreversibly to PPARα and PPARδ, but the critical differentiator is that its potency and functional antagonism are overwhelmingly selective for PPARγ due to the specific conformation it stabilizes [1].

Chemical Biology Covalent Inhibition Washout-Resistant Pharmacology

GW9662 Demonstrates In Vivo Efficacy in Models of Lymphedema and Fibrosis

Beyond in vitro characterization, GW9662 has demonstrated quantifiable, disease-relevant efficacy in vivo. In a mouse tail model of lymphedema, systemic administration of GW9662 (5 mg/kg, i.p. twice weekly) significantly reduced tail circumference compared to vehicle-treated controls. The reduction was statistically significant starting at week 2 and persisted through week 5 (e.g., week 5: 1.1 cm vs. 1.7 cm, p=0.011) [1]. Furthermore, even topical application of GW9662 (5 mg/mL daily) resulted in a significant decrease in fibrosis deposition at 6 weeks compared to topical controls (21.3% vs. 37.4%, p<0.001) [1]. These in vivo outcomes, while not a direct comparison to another PPARγ antagonist in the same study, provide a validated, disease-relevant efficacy benchmark that generic alternatives lack.

Lymphedema Fibrosis In Vivo Pharmacology

GW9662 Potently Suppresses PPARγ-Dependent CD36 Expression and Lipid Accumulation in Macrophages

GW9662 is a potent tool for dissecting PPARγ's role in macrophage lipid handling. In a model of diabetic vascular disease, GW9662 (10 µM) was shown to significantly inhibit the expression of the scavenger receptor CD36 and subsequent lipid accumulation induced by high glucose in THP-1 macrophages. The study quantified that GW9662 treatment resulted in a significant suppression of CD36 mRNA and protein expression (P < 0.05) and a marked reduction in intracellular lipid droplets and total cholesterol content (P < 0.05) [1]. This effect is directly attributable to PPARγ antagonism, as it blocks the pathway mediating glucose-induced CD36 upregulation. This provides a clear, quantitative, and cell-type-specific effect that can be used as a positive control for functional PPARγ antagonism.

Macrophage Biology Atherosclerosis Lipid Metabolism

Best Research and Industrial Application Scenarios for GW9662 (CAS 22978-25-2)


Differentiating PPARγ Isoform-Specific Effects in Cells with High PPARδ Co-expression

When investigating PPARγ function in tissues such as skeletal muscle, liver, or adipose, where PPARδ is also expressed at appreciable levels, the risk of off-target effects from a less selective antagonist is high. GW9662 is the superior choice in this scenario due to its >1000-fold selectivity for PPARγ over PPARδ . This wide therapeutic index in vitro allows researchers to confidently attribute observed effects to PPARγ inhibition, rather than to unintended PPARδ antagonism, thereby increasing the clarity and validity of the experimental findings.

Studying Basal Transcriptional Regulation: Neutral Antagonism vs. Inverse Agonism

For experiments designed to dissect the role of ligand-dependent vs. ligand-independent transcriptional activity of PPARγ, GW9662 is the required tool. As a neutral antagonist, it blocks activation by agonists without altering the basal transcriptional state [1]. This contrasts with T0070907, which acts as an inverse agonist and actively represses basal transcription. Using GW9662 ensures that the experimental system is not confounded by an inverse agonist effect, providing a cleaner background against which to measure the impact of PPARγ agonism or to study the function of unliganded PPARγ.

Long-Term Cell Culture and In Vivo Efficacy Studies Requiring Sustained Target Engagement

GW9662's irreversible covalent binding mechanism [2] makes it exceptionally well-suited for long-term in vitro assays (e.g., multi-day differentiation protocols) and in vivo studies. Unlike reversible antagonists whose effects can wane over time due to metabolism or clearance, GW9662 provides sustained PPARγ inhibition. This property is critical for achieving reproducible results in chronic disease models, such as the lymphedema and fibrosis models where GW9662 has already demonstrated in vivo efficacy [3]. The washout-resistant nature of its binding simplifies experimental design and ensures continuous target coverage.

Validating PPARγ-Mediated Lipid Uptake and Foam Cell Formation in Macrophages

In atherosclerosis and metabolic inflammation research, GW9662 serves as a robust positive control for inhibiting the PPARγ-dependent expression of CD36, a key scavenger receptor for oxidized LDL. Studies have quantified that GW9662 (10 µM) potently suppresses high glucose-induced CD36 expression and the resulting lipid accumulation in THP-1 macrophages [4]. Researchers can therefore reliably employ GW9662 to confirm the involvement of PPARγ in this pathway, establishing a clear and reproducible benchmark for PPARγ inhibition in a cellular context relevant to diabetic vascular disease.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for GW9662

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.